Phytolaccagenic acid

Overview

Description

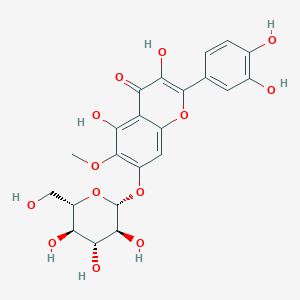

Phytolaccagenic acid is a triterpenoid saponin predominantly found in the plant genus Phytolacca, as well as in quinoa (Chenopodium quinoa). This compound is known for its diverse biological activities, including antifungal, anti-inflammatory, and cytotoxic properties

Mechanism of Action

Target of Action

Phytolaccagenic acid is a major component of quinoa saponin . Saponins are plant secondary metabolites that are associated with defensive roles due to their cytotoxicity and are active against microorganisms . They are frequently targeted to develop efficient drugs .

Mode of Action

The mode of action of this compound is primarily through its interaction with cell membranes. The membranolytic activity of the saponins, including this compound, was assayed based on their hemolytic activity . This activity was shown to be drastically increased upon hydrolysis . In silico investigations confirmed that the monodesmosidic saponins interact preferentially with a model phospholipid bilayer, explaining the measured increased hemolytic activity .

Biochemical Pathways

It is known that saponins, including this compound, have been extensively explored for their potential in agriculture due to their antifungal properties .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its membranolytic activity. It interacts with cell membranes, leading to hemolysis . This cytotoxic activity is part of the defensive roles of saponins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, medicinal plants of different species or collected from different geographical regions have shown variations in both their contents and pharmacological activities due to the differences in the environmental conditions of the collected sites . The concentration of saponins in quinoa, which includes this compound, varies with variety and environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytolaccagenic acid can be extracted from natural sources such as the roots of Phytolacca americana and quinoa seeds. The extraction process typically involves ethanolic extraction followed by purification steps to isolate the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes maceration, Soxhlet extraction, and other conventional methods. Recent advancements have focused on improving extraction efficiency through techniques like microwave-assisted extraction .

Chemical Reactions Analysis

Types of Reactions: Phytolaccagenic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis of saponin-rich extracts can yield this compound and its aglycones.

Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents under controlled conditions.

Major Products: The major products formed from these reactions include phytolaccagenin and other sapogenins, which exhibit enhanced biological activities .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in plant defense mechanisms and its interaction with biological membranes.

Comparison with Similar Compounds

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties.

Hederagenin: Exhibits strong antifungal and anti-inflammatory activities.

Serjanic Acid: Studied for its potential anticancer properties.

Properties

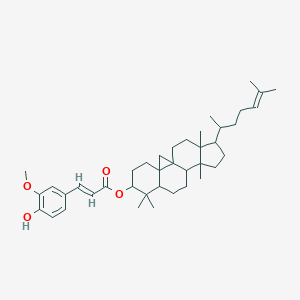

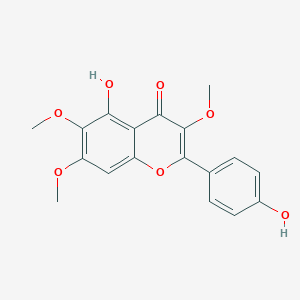

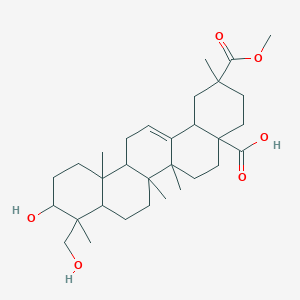

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGYBNOEVSEGSL-HGDAMUQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970264 | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-05-1 | |

| Record name | Phytolaccagenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54928-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytolaccagenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054928051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOLACCAGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8N263YKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytolaccagenic acid, and where is it found?

A1: this compound is a naturally occurring triterpenoid saponin commonly found in plants like quinoa ( Chenopodium quinoa ) [, , , ] and Phytolacca dodecandra [, , ]. Saponins are amphiphilic glycosides known for their ability to foam in aqueous solutions.

Q2: Which parts of the quinoa plant contain the highest concentrations of this compound?

A2: While this compound is found throughout the quinoa plant, the highest concentrations are found in the seeds and bran [, , ]. The outer layers of the quinoa grain, including the perianth, pericarp, seed coat, and cuticle, are particularly rich in saponins [].

Q3: How does the saponin content, particularly this compound, change during quinoa germination?

A3: Interestingly, germination significantly reduces the total saponin content in quinoa, primarily due to a significant decrease in this compound []. This reduction is even more pronounced when germination occurs under selenium stress conditions [].

Q4: What are the primary sapogenins found in quinoa, and how do their concentrations vary?

A5: The main sapogenins identified in quinoa are this compound, hederagenin, and oleanolic acid []. The relative concentrations can vary significantly depending on the quinoa variety, growing conditions, and processing methods [, ].

Q5: How do the structures of saponins in “kancolla,” a sweet variety of quinoa, differ from other varieties?

A6: “Kancolla” quinoa contains a unique saponin, serjanic acid 3-O-[β-D-glucopyranosyl-(1''→3')-α-L-arabinopyranosyl]-28-O-β-D-glucopyranoside, which has not been identified in other varieties [].

Q6: Can you describe the typical structure of saponins found in quinoa, using this compound as an example?

A7: Quinoa saponins, including those derived from this compound, typically consist of a triterpenoid aglycone backbone (this compound in this case) with sugar moieties attached at specific positions. For example, one identified saponin is this compound 3-O-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl]-28-O-β-D-glucopyranoside [].

Q7: What is the significance of the sugar moieties in this compound-derived saponins?

A8: The attached sugar chains contribute to the amphiphilic nature of saponins, influencing their solubility and ability to form micelles in aqueous environments [].

Q8: How does the composition of saponin extracts from quinoa affect their self-assembly properties?

A9: Different saponin fractions from quinoa exhibit distinct self-assembly behaviors in water []. For instance, a fraction rich in this compound forms nanosized spherical vesicles, while another fraction forms worm-like micelles, highlighting the influence of saponin composition on aggregate morphology [].

Q9: Can quinoa saponins form structures similar to ISCOM matrices?

A10: While quinoa saponins can form complexes with cholesterol and phosphatidylcholine, they do not readily assemble into cage-like ISCOM matrices under conditions typically used for Quillaja saponins [].

Q10: What are the potential applications of quinoa saponins based on their self-assembly properties?

A11: The ability of quinoa saponins to form various nanostructures, like micelles and vesicles, makes them potentially valuable for applications in drug delivery systems, cosmetics, and food science [].

Q11: Have this compound-derived compounds been identified in other plant species besides quinoa?

A12: Yes, this compound and its glycosides have also been isolated from Phytolacca americana [, ], Diploclisia glaucescens [], and Anisomeria coriacea [].

Q12: Is there any connection between the geographical origin of quinoa seeds and their saponin profile?

A13: Research suggests that the geographical origin of quinoa seeds does not directly correlate with their saponin profile or content []. Environmental factors and breeding practices likely play a more significant role in determining saponin characteristics [].

Q13: How do processing methods affect the saponin content in quinoa?

A14: Processing techniques such as washing and abrasion can significantly reduce saponin content in quinoa []. These methods are often employed to improve the palatability of quinoa by reducing bitterness and astringency associated with saponins [].

Q14: What is the pharmacological significance of this compound and other quinoa saponins?

A15: Quinoa saponins, including those derived from this compound, have shown potential for various pharmacological activities, including antifungal, hemolytic, anti-inflammatory, antioxidant, and cholesterol-lowering effects [, , , , ].

Q15: What is the role of human gut microbiota in the metabolism of this compound-derived saponins?

A17: Human gut microbiota plays a crucial role in transforming ingested saponins into sapogenins []. In the case of quinoa extracts, the microbiota facilitates the conversion of this compound-derived saponins into their corresponding sapogenins, which may have altered biological activities [].

Q16: How does the fermentation of quinoa extracts by gut microbiota affect the growth of specific intestinal bacteria?

A18: Fermentation of quinoa extracts by human gut microbiota can lead to differential growth effects on specific bacterial populations []. While generally exhibiting antimicrobial effects, particularly against lactic acid bacteria, some individuals show increased growth of beneficial bacteria like Bifidobacterium spp. [].

Q17: Are there any analytical methods available to specifically quantify this compound in plant materials?

A19: While specific methods targeting this compound quantification might exist, the provided research articles primarily employ general saponin extraction and analysis techniques. These include gas chromatography [] and liquid chromatography coupled with evaporative light scattering detection (ELSD) [] for quantifying total saponins and characterizing sapogenin profiles.

Q18: What spectroscopic techniques are commonly used to characterize the structure of this compound and its derivatives?

A20: Researchers often utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis), to elucidate the structures of this compound and its glycosides [, , , ].

Q19: Have there been any studies investigating the pharmacokinetics of this compound in animal models or humans?

A19: The provided research articles primarily focus on phytochemical characterization and in vitro studies. Detailed investigations into the pharmacokinetics of this compound in vivo are limited within the scope of these papers.

Q20: What is the historical context of this compound research?

A22: Research on this compound is intertwined with the broader study of saponins, which has been ongoing for decades. Early investigations focused on isolating and characterizing saponins from various plant sources, including Phytolacca americana, where this compound was first identified [, ]. With increasing interest in natural products for their potential health benefits, research on quinoa and its saponins, including this compound, has gained momentum in recent years [].

Q21: What are some of the current research trends and future directions in the field of this compound research?

A23: Current research is exploring the potential applications of this compound and related saponins in various sectors, including pharmaceuticals, nutraceuticals, cosmetics, and food science []. Future studies may focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.